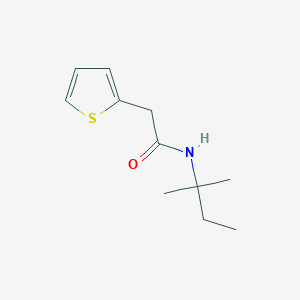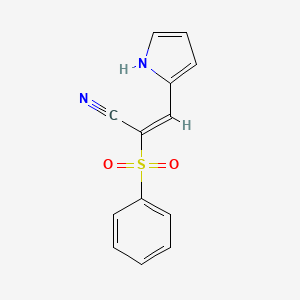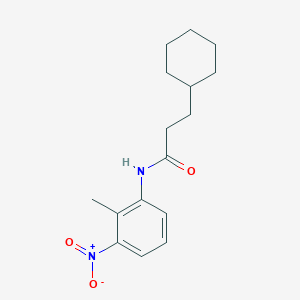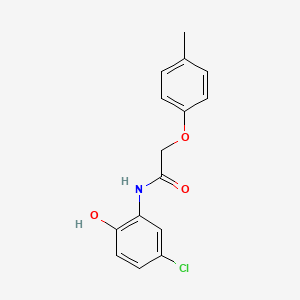![molecular formula C16H14BrNO3 B5697820 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BKM120 and is a selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K is a crucial signaling pathway that regulates cell growth, survival, and metabolism, making it an attractive target for cancer therapy.
Mecanismo De Acción
BKM120 selectively inhibits the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway by binding to the ATP-binding site of the catalytic subunit of 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile. This inhibition leads to a decrease in downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting these pathways, BKM120 induces cell death in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
BKM120 has been shown to have both biochemical and physiological effects. Biochemically, BKM120 inhibits the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway, leading to a decrease in downstream signaling pathways, including the Akt/mTOR pathway. Physiologically, BKM120 induces cell death in cancer cells and inhibits tumor growth. Additionally, BKM120 has been found to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BKM120 has several advantages for lab experiments. It is a selective inhibitor of the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway, making it a useful tool for studying the role of this pathway in cancer and other diseases. Additionally, BKM120 has been extensively studied in preclinical models, providing a wealth of data for researchers. However, there are also limitations to using BKM120 in lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Furthermore, BKM120 has been found to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BKM120. One area of interest is the development of more potent and selective 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile inhibitors that can overcome the limitations of BKM120. Additionally, there is a need for further studies on the efficacy of BKM120 in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BKM120 in humans.
Métodos De Síntesis
The synthesis of BKM120 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxyphenol with formaldehyde to form 5-bromo-2-methoxybenzyl alcohol. The alcohol is then reacted with potassium carbonate and benzyl bromide to form 5-bromo-2-methoxybenzyl bromide. The final step involves the reaction of 5-bromo-2-methoxybenzyl bromide with 2-cyanobenzonitrile in the presence of a base to form BKM120.
Aplicaciones Científicas De Investigación
BKM120 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, ovarian cancer, and glioblastoma. In preclinical studies, BKM120 has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. Furthermore, BKM120 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-[[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-15-6-13(9-19)14(17)7-16(15)21-10-12-5-3-2-4-11(12)8-18/h2-7,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOBWZAZYGLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)



![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)